4-[(4-methylphenyl)methyl]-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-1-[(2-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O2S/c1-18(2)30-26(35)22-13-14-24-25(15-22)34-28(33(27(24)36)16-21-11-9-19(3)10-12-21)31-32-29(34)37-17-23-8-6-5-7-20(23)4/h5-12,18,22,24-25,28,31H,13-17H2,1-4H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEKUTHRTPVLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3NN=C(N3C4CC(CCC4C2=O)C(=O)NC(C)C)SCC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-methylphenyl)methyl]-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, also referred to as a triazoloquinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of triazole and quinazoline rings. The use of various reagents and conditions has been documented in literature, emphasizing the importance of optimizing reaction parameters for yield and purity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazoloquinazoline derivatives. For example, compounds with similar structures have shown significant activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Anticancer Properties
Research indicates that triazoloquinazoline derivatives may possess anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. Mechanisms proposed include the induction of apoptosis and cell cycle arrest. Notably, derivatives with specific substituents at the phenyl rings exhibited enhanced selectivity towards cancer cells compared to normal cells .
Inhibition Studies
Inhibition assays have revealed that the compound may act on specific enzymes involved in cancer progression or microbial resistance. For instance, studies have shown that related compounds can inhibit key enzymes such as dihydrofolate reductase (DHFR) and phospholipase A2 (PLA2), which are crucial for cellular metabolism and inflammatory responses .
Case Study 1: Antimicrobial Efficacy
A study conducted by MDPI evaluated a series of triazole derivatives including our compound against multiple bacterial strains. The results indicated that certain modifications in the chemical structure led to improved antimicrobial activity. The compound demonstrated moderate activity against Enterococcus faecalis and Bacillus cereus, highlighting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
In a separate investigation focusing on anticancer effects, researchers tested the compound against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. Mechanistic studies suggested that the compound induced apoptosis through caspase activation pathways .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Structure-Activity Relationships (SAR)
- Position 4 Substitutions: Aryl groups (e.g., 4-Cl phenyl in anticonvulsants ) enhance activity vs. alkyl chains.
- Position 1 Modifications :
- Carboxamide at Position 8 :
Pharmacokinetic and Toxicity Considerations
Preparation Methods
Cyclocondensation Reaction
A solution of 4-hydrazinobenzoic acid (10 mmol) and N-cyanoimidocarbonate (10 mmol) in ethanol undergoes cyclization at 0°C with triethylamine (30 mmol). After overnight stirring, acidification with HCl yields the 8-carboxylic acid-2-alkoxy-triazoloquinazolin-5-one precursor (e.g., compound 5a in). Key characterization data include:
Chlorination for Reactive Intermediates
The 5-oxo group is replaced with chlorine using phosphorus oxychloride (Method B in):
- Refluxing 5a (1 mmol) with POCl₃ (1 mL) in benzene for 2 h
- Yields 8-carboxylic acid-5-chloro-2-ethoxy-triazoloquinazoline (compound 9a ) in 70–75%
- IR : Loss of lactam C=O, emergence of C-Cl at 760 cm⁻¹
Alkylation at Position 4 with (4-Methylphenyl)methyl
Benzylation Protocol
The 4-position is functionalized via alkylation with 4-methylbenzyl bromide :
- Substrate : Sulfanyl-substituted intermediate (1 mmol)
- Reagent : 4-Methylbenzyl bromide (1.5 eq)
- Base : K₂CO₃ (2 eq) in DMF
- Conditions : 24 h at 25°C
- Yield : 65–70% (cf. compound 6a in)
Analytical Data :
- MS : Molecular ion peak at m/z 492 (M⁺)
- ¹H-NMR : Benzyl CH₂ at δ 4.89 ppm (t, J = 7.5 Hz)
Formation of the N-Isopropyl Carboxamide
Carboxylic Acid Activation
The 8-carboxylic acid is converted to an acid chloride:
Amidation with Isopropylamine
The acid chloride reacts with isopropylamine (1.2 eq):
Characterization :
- IR : Amide C=O at 1,645 cm⁻¹
- ¹H-NMR : Isopropyl CH at δ 4.12 ppm (septet)
Reaction Optimization and Yield Analysis
Table 1. Summary of Key Synthetic Steps
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- ¹H-NMR (DMSO-d₆) :
- Aromatic protons: δ 7.12–8.24 ppm (m, 11H)
- Isopropyl CH: δ 1.28 (d, J = 6.3 Hz, 6H), δ 4.12 (septet, 1H)
- SCH₂ and NCH₂: δ 3.82–4.89 ppm (m, 4H)
Infrared Spectroscopy (IR)
- Key absorptions:
- Amide C=O: 1,645 cm⁻¹
- Triazoloquinazoline C=N: 1,580 cm⁻¹
- S-C stretch: 690 cm⁻¹
Challenges and Mitigation Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
